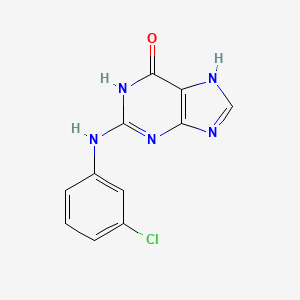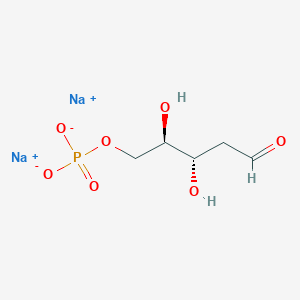
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐是一种化学化合物,以其独特的结构和在化学、生物学和医药等各个领域的潜在应用而闻名。该化合物具有咪唑环,它是一个包含两个氮原子的五元环,以及一个苯基,它是一个连接到咪唑环的苯环。该化合物因其潜在的生物活性及其作为合成更复杂分子的构建块的作用而受到广泛研究。
准备方法
合成路线和反应条件
(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐的合成通常包括以下步骤:
咪唑环的形成: 咪唑环可以通过Debus-Radziszewski咪唑合成法合成,该方法涉及乙二醛、氨和醛的缩合。
苯基的引入: 苯基可以通过傅-克酰化反应引入,其中苯在路易斯酸催化剂存在下与酰氯反应。
乙胺侧链的形成: 乙胺侧链可以通过还原胺化引入,其中醛或酮在还原剂(如氰基硼氢化钠)存在下与氨或胺反应。
工业生产方法
在工业环境中,(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐的生产可能涉及使用类似合成路线的大规模反应。这些反应通常在间歇式或连续流反应器中进行,并严格控制反应条件(如温度、压力和pH值),以确保最终产品的高产率和纯度。
化学反应分析
反应类型
(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐可以发生各种类型的化学反应,包括:
氧化: 该化合物可以氧化形成咪唑N-氧化物。
还原: 该化合物可以还原形成具有不同取代基的咪唑衍生物。
取代: 该化合物可以进行亲核或亲电取代反应,其中咪唑环上的一个取代基被另一基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的试剂包括卤素、卤代烷烃和酰卤。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生咪唑N-氧化物,而取代反应可能产生具有不同官能团的各种咪唑衍生物。
科学研究应用
(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐具有广泛的科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建块,包括药物和农药。
生物学: 该化合物因其潜在的生物活性而受到研究,例如抗菌、抗真菌和抗癌特性。
医药: 该化合物因其潜在的治疗应用而受到研究,包括作为各种疾病的候选药物。
工业: 该化合物用于开发新材料,以及作为各种工业过程中的催化剂。
作用机制
(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性并导致各种生物效应。例如,该化合物可能抑制参与细胞增殖的某些酶的活性,从而导致其潜在的抗癌特性。
相似化合物的比较
(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐可以与其他类似化合物进行比较,例如:
(S)-1-(4-苯基-1H-咪唑-2-基)乙醇: 该化合物具有羟基而不是胺基,导致不同的化学和生物学性质。
(S)-1-(4-苯基-1H-咪唑-2-基)乙酮:
(S)-1-(4-苯基-1H-咪唑-2-基)乙酰胺: 该化合物具有酰胺基而不是胺基,导致不同的稳定性和溶解度性质。
(S)-1-(4-苯基-1H-咪唑-2-基)乙胺二盐酸盐的独特性在于其独特的结构以及乙胺侧链的存在,与其他类似化合物相比,它赋予了独特的化学和生物学性质。
属性
分子式 |
C11H15Cl2N3 |
|---|---|
分子量 |
260.16 g/mol |
IUPAC 名称 |
(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3,(H,13,14);2*1H/t8-;;/m0../s1 |
InChI 键 |
CGDFQKHWTYTMOS-JZGIKJSDSA-N |
手性 SMILES |
C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
规范 SMILES |
CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)


![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)

